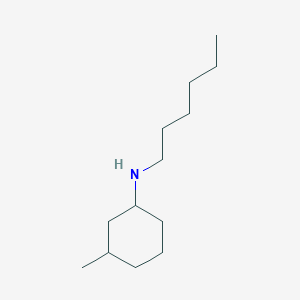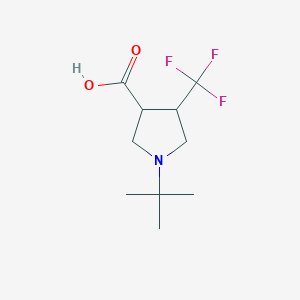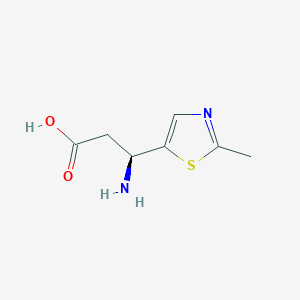
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the Paal-Knorr reaction can be used to synthesize the thiazole ring by condensing 1,4-dicarbonyl compounds with phosphorus pentasulfide . The amino acid side chain can then be introduced through various synthetic routes, such as the use of amino acid derivatives or through direct amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid side chain.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while acylation of the amino group may produce N-acyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and amino acid side chain can participate in binding interactions, influencing the activity of the target molecule. For example, the compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds also contain an amino group and a heterocyclic ring, but with a pyrazole structure instead of a thiazole.
1,2,4-Triazoles: These compounds feature a triazole ring and are known for their diverse biological activities.
Uniqueness
(3S)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring with the amino acid side chain allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
VISDBLPAEIOFBG-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NC=C(S1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=C(S1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


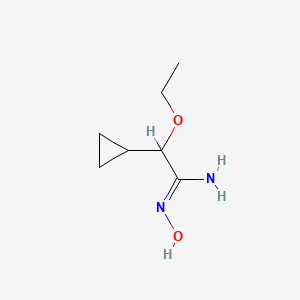
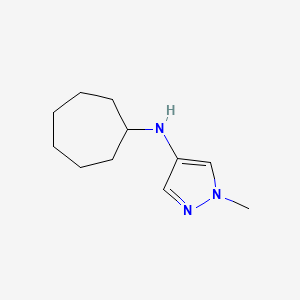
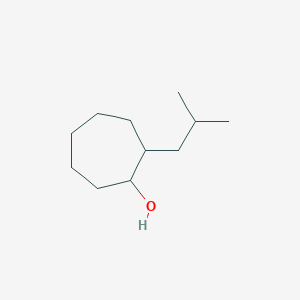
![1-[(1-Phenylpropyl)amino]propan-2-ol](/img/structure/B13285021.png)

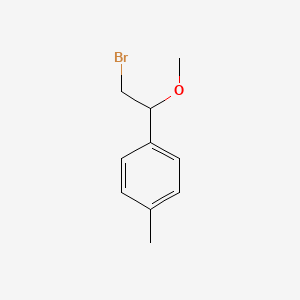
![ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13285042.png)
![(1-Methoxypropan-2-YL)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13285048.png)

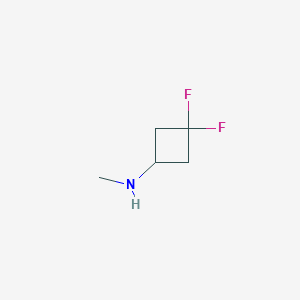
![4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine](/img/structure/B13285072.png)
